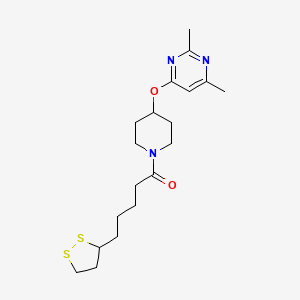

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Description

This compound features a hybrid structure combining a 2,6-dimethylpyrimidin-4-yl ether-linked piperidine moiety and a lipoic acid (1,2-dithiolan-3-yl) pentanone chain. The pyrimidine ring may confer selective binding to enzymatic or receptor targets, while the dithiolane group could modulate redox activity or enhance bioavailability.

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2S2/c1-14-13-18(21-15(2)20-14)24-16-7-10-22(11-8-16)19(23)6-4-3-5-17-9-12-25-26-17/h13,16-17H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRBDTVBWYRQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCCCC3CCSS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine moiety, a piperidine ring, and a dithiolan group, suggesting diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, potentially leading to therapeutic effects against various diseases. The exact molecular targets and pathways are still under investigation.

Biological Activities

Research has shown that compounds with similar structural features exhibit various biological activities, including:

- Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives in inhibiting tumor growth. For instance, compounds similar to this one have been shown to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in cancer progression .

- Antioxidant Properties : The presence of the dithiolan group suggests potential antioxidant activity, which can protect cells from oxidative stress .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various pyrimidine derivatives found that compounds with similar structures inhibited cell proliferation in multiple cancer cell lines. Notably, derivatives targeting FGFR showed significant antitumor efficacy in xenograft models .

- Enzyme Inhibition : Another investigation into the enzyme inhibition profile of related compounds demonstrated that they could effectively inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth .

- Pharmacokinetic Properties : The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, which enhance their therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: HBU-39 ([1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one])

- Key Differences: Core Heterocycle: The target compound substitutes the benzo[1,3]dioxol group in HBU-39 with a 2,6-dimethylpyrimidin-4-yl ether. Pyrimidines often exhibit stronger hydrogen-bonding interactions compared to benzodioxoles due to nitrogen-rich aromaticity. Linker Flexibility: HBU-39 uses a piperazine linker, while the target compound employs a piperidine linker.

- Biological Activity :

- HBU-39 demonstrates potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ ~0.8 µM), attributed to the lipoic acid moiety enhancing membrane permeability and the benzodioxole group interacting with BuChE’s peripheral anionic site .

- The target compound’s pyrimidine group may enhance selectivity for acetylcholinesterase (AChE) due to pyrimidine’s affinity for catalytic anionic sites in AChE isoforms.

Fluorinated Piperidine-Benzisoxazole Derivatives

- Example : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1) .

- Comparison :

- Electrophilic Substituents : The fluorine atom in benzisoxazole derivatives enhances metabolic stability and CNS penetration, unlike the target compound’s dithiolane group, which may favor peripheral antioxidant effects.

- Target Specificity : Fluorinated benzisoxazole-piperidine compounds are typically designed for dopamine or serotonin receptor modulation, whereas the target compound’s dithiolane-pyrimidine hybrid suggests cholinesterase or redox enzyme targeting.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- HBU-39 vs. Target Compound :

- The benzodioxole group in HBU-39 likely engages in π-π stacking with BuChE’s aromatic residues (e.g., Trp82), while the pyrimidine in the target compound may form hydrogen bonds with AChE’s Gly119 or Ser125 .

- Molecular docking studies (using tools like CCP4 ) predict that the 2,6-dimethylpyrimidine’s steric bulk could reduce off-target effects compared to HBU-39’s planar benzodioxole.

- Metabolic Stability :

- Fluorinated benzisoxazole derivatives exhibit longer plasma half-lives (>6 hours) due to fluorine’s electronegativity, whereas the dithiolane group in the target compound may undergo rapid disulfide exchange, limiting bioavailability.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound while ensuring safety?

Methodological Answer:

- Step 1: Prioritize reaction conditions that minimize hazardous intermediates. For example, use aqueous NaOH in dichloromethane for coupling reactions, as described in piperidine derivative syntheses .

- Step 2: Monitor reaction progress via TLC or HPLC to reduce side products. Reference standards (e.g., MM0677 series) can aid in purity validation .

- Step 3: Implement safety protocols for handling volatile solvents and reactive intermediates, such as using flame-retardant lab gear and self-contained breathing apparatus during purification .

Q. Which analytical techniques are most effective for validating the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts of the pyrimidine (δ 6.8–7.2 ppm) and piperidinyl (δ 3.5–4.5 ppm) moieties to published spectra of related compounds .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with theoretical values (C21H28N3O2S2: ~442.15 g/mol).

- X-ray Crystallography: Resolve stereochemical ambiguities using single-crystal data, as demonstrated for analogous piperazine-pyrimidine hybrids .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Solvent Screening: Test dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions, which are effective for lipophilic compounds with dithiolane groups .

- Surfactant Use: Incorporate cationic surfactants (e.g., 5-(benzo[d]thiazol-2-yl)-3-phenyl-2-thioxo-2,3-dihydrothiazol-4-aminium derivatives) to enhance aqueous dispersion .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s pharmacological activity against neurodegenerative targets?

Methodological Answer:

Q. How can contradictions between in vitro and in vivo efficacy data be systematically resolved?

Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Metabolite Identification: Characterize hepatic metabolites (e.g., via liver microsomes) to assess bioactivation/deactivation pathways .

- Dose-Response Refinement: Adjust dosing regimens to account for species-specific metabolic differences .

Q. What computational approaches validate discrepancies between predicted and experimental structural data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Compare simulated conformational stability of the dithiolane-piperidine linkage with crystallographic data .

- Density Functional Theory (DFT): Calculate bond angles and electron density maps to resolve pyrimidine-oxygen-piperidine torsional strain .

Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).

- Membrane Technologies: Apply nanofiltration to remove low-MW impurities, leveraging CRDC subclass RDF2050104 methodologies .

Data Contradiction and Theoretical Frameworks

Q. How can stability studies under varying pH and temperature conditions be structured to inform formulation development?

Methodological Answer:

- Accelerated Stability Testing:

- pH Range: 2–10 (simulate gastrointestinal and physiological conditions).

- Temperature: 25°C, 40°C, and 60°C for 4–12 weeks.

- Analysis: Track degradation via UPLC-PDA and identify byproducts using HRMS .

Q. What theoretical frameworks guide mechanistic studies of the compound’s interaction with redox-sensitive targets?

Methodological Answer:

- Free Radical Scavenging Assays: Use DPPH/ABTS models to link dithiolane’s disulfide bond redox activity to antioxidant mechanisms .

- Molecular Docking: Align with enzyme structures (e.g., glutathione reductase) from PDB databases to predict binding modes .

Q. What strategies mitigate aggregation or precipitation in long-term cell culture studies?

Methodological Answer:

- Lyophilization: Prepare lyophilized stock solutions with cryoprotectants (trehalose/mannitol).

- Dynamic Light Scattering (DLS): Monitor particle size distribution during storage to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.